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molecular formula C12H15NO3 B8643727 3-(Cyclopropylmethyl)-2,4-dihydroxy-N-methylbenzamide CAS No. 141059-12-3

3-(Cyclopropylmethyl)-2,4-dihydroxy-N-methylbenzamide

Cat. No. B8643727
M. Wt: 221.25 g/mol
InChI Key: LVLSRUZQGUTMBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05124350

Procedure details

The compound of Example 15 (112 mg) was dissolved in about 5 to 10 ml of a 40% aqueous solution of methylamine. A few crystals of ammonium chloride were added, and the reaction mixture was stirred for about 6 hours at 50° C. The reaction mixture was neutralized with 10% hydrochloric acid and extracted with ethyl acetate. The organic layer was dried, concentrated, and chromatographed on silica gel using 15% ethyl acetate/85% hexane as eluant to give the product.
Name
compound
Quantity
112 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][C:5]2[C:6]([OH:16])=[C:7]([CH:12]=[CH:13][C:14]=2[OH:15])[C:8](OC)=[O:9])[CH2:3][CH2:2]1.[Cl-].[NH4+:18].Cl.[CH3:20]N>>[CH:1]1([CH2:4][C:5]2[C:6]([OH:16])=[C:7]([CH:12]=[CH:13][C:14]=2[OH:15])[C:8]([NH:18][CH3:20])=[O:9])[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
compound
Quantity
112 mg
Type
reactant
Smiles
C1(CC1)CC=1C(=C(C(=O)OC)C=CC1O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for about 6 hours at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel using 15% ethyl acetate/85% hexane as eluant
CUSTOM
Type
CUSTOM
Details
to give the product

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
C1(CC1)CC=1C(=C(C(=O)NC)C=CC1O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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